
N-(3-isocyanopropyl)-N,N-dimethylamine
Vue d'ensemble
Description
The compound “tert-butyl N-(3-isocyanopropyl)carbamate” has a similar structure . It has a molecular weight of 184.24 . Another related compound is “(3-Isocyanopropyl)benzene” with a molecular formula of C10H11N .
Synthesis Analysis
In a study, bifunctionalized silicas were prepared by TEOS, ISC, BTPA and/or MPTMS in the presence of Pluronic P123 . The sequence of silanol addition influenced the texture, morphology, and distribution of surface functional groups .
Molecular Structure Analysis
The molecular structure of “(3-Isocyanopropyl)benzene” is C10H11N . Another related compound, “N-Ethyl-N-(3-isocyanopropyl)cyclohexanamine”, has a molecular formula of C12H22N2 .
Chemical Reactions Analysis
In a study, it was found that by combining tetrazylmethyl derivatives with previously reported tetrazine-responsive 3-isocyanopropyl groups, it was possible to liberate two fluorophores in vertebrates from a single bioorthogonal reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, “(3-Isocyanopropyl)benzene” has a molecular formula of C10H11N and an average mass of 145.201 Da .
Applications De Recherche Scientifique
Thermoresponsive Nanostructures
The study by Hay et al. (2004) discusses the synthesis of a poly(N-isopropylacrylamide)-lipid conjugate and its application in creating thermoresponsive lipid mesophases. These mesophases can transition between different structures in response to temperature changes, making them potentially useful for controlled release systems and responsive materials in various scientific applications (Hay et al., 2004).
Oligonucleotide Synthesis
Sinha et al. (1984) explored the use of beta-cyanoethyl-N,N-dialkylamino-/N- morpholinophosphoramidites derived from N,N-dimethylamine and other amines for oligodeoxynucleotide synthesis. This method simplifies the deprotection and isolation of DNA fragments, which is crucial in genetic research and molecular biology (Sinha et al., 1984).
Cytotoxic Trans-Platinum Compounds
Perez et al. (2000) reported on a trans-platinum compound containing dimethylamine and isopropylamine ligands, which shows unique DNA binding properties and cytotoxic activity. This compound's ability to form interstrand cross-links and its affinity for specific DNA sequences could have implications for its use in cancer therapy (Perez et al., 2000).
Catalytic N,N-Dimethylamination
Jeong and Fujita (2021) developed a catalytic system for N,N-dimethylamination of primary alcohols, using an iridium catalyst with an N-heterocyclic carbene ligand. This method is notable for its atom efficiency and potential applications in synthesizing biologically active molecules and pharmaceuticals without the need for additional organic solvents (Jeong & Fujita, 2021).
Controlled Release in Vivo
Tu et al. (2018) described the use of 3-isocyanopropyl substituents as masking groups for the controlled release of bioactive agents in biological systems. The dissociative bioorthogonal reactions of these derivatives with tetrazines enable the liberation of functional groups like phenols and amines, which could be utilized in drug delivery and chemical biology (Tu et al., 2018).
Mécanisme D'action
Target of Action
N-(3-isocyanopropyl)-N,N-dimethylamine is a complex compound with a wide range of potential targets. The primary targets are likely to be proteins or enzymes that interact with isocyanate groups . These targets play a crucial role in various biochemical processes, including signal transduction, enzyme catalysis, and cellular regulation .
Mode of Action
The compound interacts with its targets through its isocyanate group. This group can form covalent bonds with amines, alcohols, and other nucleophilic functional groups present in proteins or enzymes . This interaction can lead to changes in the structure and function of the target, potentially altering its activity .
Biochemical Pathways
It has been suggested that the compound could be involved in the release of nitric oxide (no) in biological systems . This process could affect various downstream effects, including vasodilation, immune response modulation, and neurotransmission .
Pharmacokinetics
Given its reactivity, it is likely to be rapidly metabolized and excreted . Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential range of targets and modes of action. For instance, it has been suggested that the compound could exhibit antiproliferative activity in cancer cells by liberating NO and acrolein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can react with isocyanate groups . Additionally, the compound’s action could be modulated by biological factors such as enzyme levels and cellular redox status .
Safety and Hazards
Orientations Futures
The future directions of these compounds are promising. For example, the TZ-labile NO precursors could serve to expand the NO-based smart therapeutics and the scope of bioorthogonal chemistry utility in vivo in the near future . Also, the chemistry will open new opportunities towards applications involving multiplexed release schemes .
Propriétés
IUPAC Name |
3-isocyano-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-7-5-4-6-8(2)3/h4-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYAJJSCAMUJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377956 | |
| Record name | N-(3-isocyanopropyl)-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15586-24-0 | |
| Record name | 3-Isocyano-N,N-dimethyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15586-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-isocyanopropyl)-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15586-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






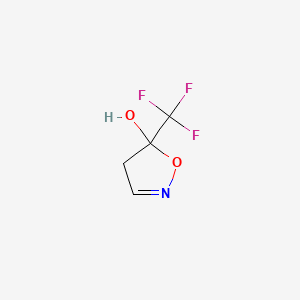
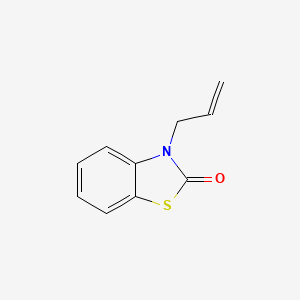
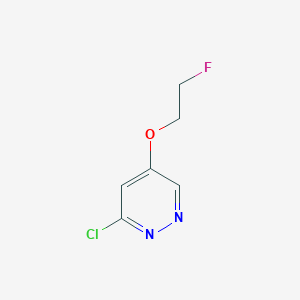
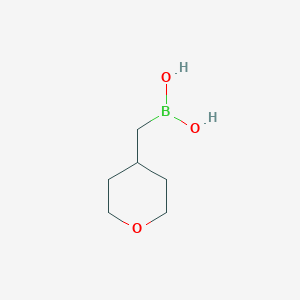
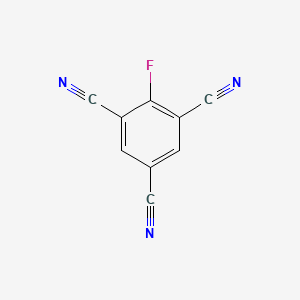

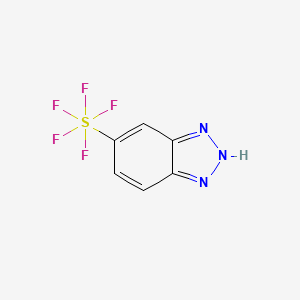
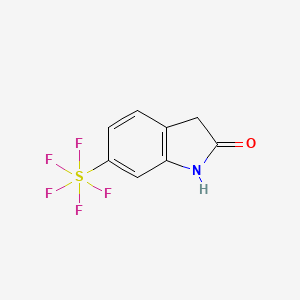
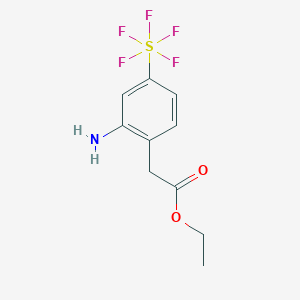
![3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031069.png)
![3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031070.png)